

2',6'-Dichloro-3'-fluoroacetophenone chemical formula C₈H₅Cl₂FO

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Compound of Interest

Compound Name: 2',6'-Dichloro-3'-fluoroacetophenone

Cat. No.: B032307

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An In-depth Technical Guide to **2',6'-Dichloro-3'-fluoroacetophenone**

Introduction

2',6'-Dichloro-3'-fluoroacetophenone is a halogenated aromatic ketone that serves as a crucial and versatile intermediate in the fields of organic synthesis, medicinal chemistry, and agrochemical development.[1][2] Its unique substitution pattern, featuring two chlorine atoms and one fluorine atom on the phenyl ring, provides a scaffold for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and reactivity for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of **2',6'-Dichloro-3'-fluoroacetophenone** are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

Property	Value
CAS Number	290835-85-7
Molecular Formula	C ₈ H ₅ Cl ₂ FO
Molecular Weight	207.03 g/mol [1][3][4]
Appearance	Colorless to light yellow clear liquid[1]
Boiling Point	255 °C (lit.)[1][4][5][6]
Density	1.403 g/mL at 25 °C (lit.)[4][5][6]
Refractive Index	n _{20/D} 1.529 (lit.)[4][5][6]
Purity	≥ 97% (GC)[1] or 98%[4]
InChI Key	VJBFZHHRVCPAPZ-UHFFFAOYSA-N[3][4]
SMILES	CC(=O)C1=C(Cl)C=CC(F)=C1Cl[3]

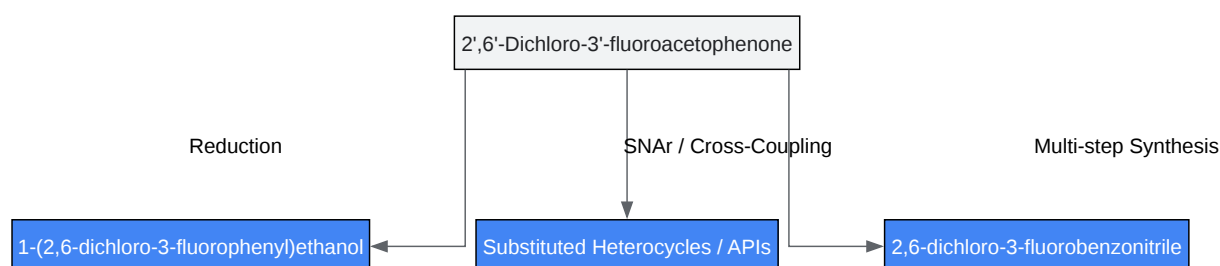
Reactivity and Synthetic Applications

2',6'-Dichloro-3'-fluoroacetophenone is a valuable building block due to the reactivity of its functional groups.[2][5] The electron-withdrawing nature of the halogens activates the carbonyl group, making it a key synthon for a variety of chemical transformations.[2]

Key reactions include:

- Ketone Reduction:** The ketone functional group can be readily reduced to the corresponding secondary alcohol, 1-(2,6-dichloro-3-fluorophenyl)ethanol. This transformation is a common step in the synthesis of more complex chiral molecules.[2][5]
- Nucleophilic Aromatic Substitution (S_NAr):** The strategic placement of halogen substituents allows for selective functionalization through S_NAr reactions, enabling the introduction of various nucleophiles.[2]
- Cross-Coupling Reactions:** It serves as a precursor in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to form new carbon-carbon or carbon-nitrogen bonds.[2]

- Haloform Reaction: The methyl ketone group can undergo the haloform reaction to yield a carboxylic acid derivative.[7]



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Caption: Key synthetic transformations of **2',6'-Dichloro-3'-fluoroacetophenone**.

Role in Pharmaceutical and Agrochemical Synthesis

This compound is a significant intermediate in the synthesis of various commercial products.

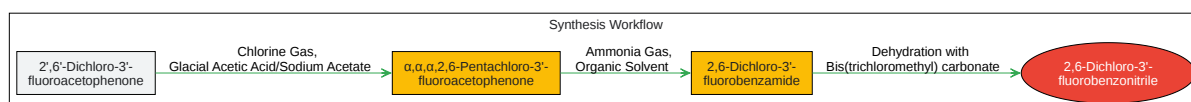
- **Pharmaceuticals:** It is a precursor for a range of therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.[1][2] Its structure is a fundamental component for creating new APIs by allowing for precise chemical modifications.[2]
- **Agrochemicals:** In agricultural chemistry, it is used to formulate agrochemicals like herbicides and fungicides, which are vital for crop protection.[1][2]

Experimental Protocol: Synthesis of 2,6-Dichloro-3-fluorobenzonitrile

A key application of **2',6'-Dichloro-3'-fluoroacetophenone** is its use as a starting material for other valuable intermediates. A highly efficient, manufacturing-scale process has been developed to synthesize 2,6-dichloro-3-fluorobenzonitrile.[7][8] This process highlights the utility of the title compound.

The synthesis involves a three-step process starting from **2',6'-Dichloro-3'-fluoroacetophenone**.^[8]

- Chlorination: The starting material is chlorinated to form $\alpha,\alpha,\alpha,2,6$ -pentachloro-3-fluoroacetophenone.
- Ammonolysis: The pentachloro intermediate undergoes ammonolysis to yield 2,6-dichloro-3-fluorobenzamide.
- Dehydration: The final step is the dehydration of the benzamide to produce the target 2,6-dichloro-3-fluorobenzonitrile.



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Caption: Synthesis of 2,6-dichloro-3-fluorobenzonitrile from the title compound.

Detailed Methodology^[8]

- Step 1: Chlorination: **2',6'-dichloro-3'-fluoroacetophenone** is treated with chlorine gas in a glacial acetic acid/sodium acetate system to yield $\alpha,\alpha,\alpha,2,6$ -pentachloro-3-fluoroacetophenone.
- Step 2: Ammonolysis: Ammonia gas is introduced into an organic solvent containing the product from Step 1 until saturation. The subsequent ammonolysis reaction produces 2,6-dichloro-3-fluorobenzamide.
- Step 3: Dehydration: 2,6-dichloro-3-fluorobenzamide and bis(trichloromethyl) carbonate are reacted in an organic solvent at 0-80 °C in the presence of an organic amine catalyst.

Following the reaction, post-treatment and purification (such as vacuum distillation) yield the final product, 2,6-dichloro-3-fluorobenzonitrile.

This process is noted for its short pathway, mild conditions, operational simplicity, and high product yield, making it suitable for industrial-scale production.[8]

Safety and Handling

According to safety data, **2',6'-Dichloro-3'-fluoroacetophenone** is classified as harmful and an irritant.

- Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3]
- Precautions: Standard personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be used.[4] Avoid breathing dust, fumes, gas, mist, vapors, or spray. In case of contact with eyes, rinse cautiously with water for several minutes.[3]
- Storage: Store at room temperature.[1]

Conclusion

2',6'-Dichloro-3'-fluoroacetophenone is a cornerstone intermediate for synthetic chemistry. Its well-defined physical properties and versatile reactivity make it an indispensable tool for researchers in drug discovery and agrochemical development. The ability to use this compound in robust, scalable syntheses, such as the conversion to 2,6-dichloro-3-fluorobenzonitrile, underscores its industrial relevance and potential for future applications in creating novel, high-value chemical entities.

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